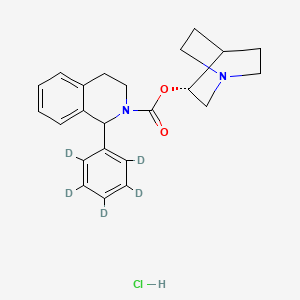

Solifenacin-d5 Hydrochloride

Übersicht

Beschreibung

Solifenacin-d5 Hydrochloride is a deuterium-labeled analog of Solifenacin Hydrochloride, a selective muscarinic M3 receptor antagonist. The deuterated form replaces five hydrogen atoms with deuterium, enhancing its stability in analytical applications while retaining pharmacological properties . It is primarily used as an internal standard in pharmacokinetic studies, such as quantifying solifenacin in biological matrices via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Its molecular formula is C23H22D5ClN2O2 (molecular weight: 403.96 g/mol), and it is supplied in high purity (>98%) for research purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Solifenacin-d5 hydrochloride, a deuterium-labeled analog of solifenacin, undergoes metabolic pathways similar to its non-deuterated counterpart. The primary metabolic routes involve cytochrome P450 (CYP450)-mediated oxidation and glucuronidation (Figure 1).

Table 1: Key Metabolic Reactions of this compound

| Reaction Type | Enzymes Involved | Metabolites Formed | Pharmacological Activity |

|---|---|---|---|

| N-Oxidation | CYP3A4 | N-Oxide solifenacin-d5 | Inactive |

| 4R-Hydroxylation | CYP3A4, CYP1A1, CYP2D6 | 4R-Hydroxy solifenacin-d5 | Active (minor) |

| Glucuronidation | UGT enzymes | Solifenacin-d5 glucuronide | Inactive |

| 4R-Hydroxy N-Oxidation | CYP3A4 | 4R-Hydroxy-N-oxide solifenacin-d5 | Inactive |

Key Findings :

Stability Under Physicochemical Conditions

This compound exhibits stability under typical pharmaceutical storage conditions but degrades under extreme pH or oxidative environments.

Table 2: Stability Profile of this compound

| Condition | Degradation Pathway | Degradation Products | Stability Outcome |

|---|---|---|---|

| Acidic (pH 1.2) | Hydrolysis | Isoquinoline ring opening | Moderate degradation |

| Alkaline (pH 10) | Ester bond cleavage | Quinuclidinol derivatives | Significant degradation |

| Oxidative (H₂O₂) | N-Oxidation | N-Oxide derivatives | Accelerated degradation |

| Thermal (40°C, 75% RH) | No reaction | None | Stable for 24 months |

Key Findings :

- Direct compression (DC) formulations minimize degradation by avoiding solvents that induce amorphous phase transitions .

- Deuterium labeling enhances stability against CYP3A4-mediated oxidation, extending half-life in plasma .

Table 3: Analytical Performance in LC-MS/MS

| Parameter | Value (Solifenacin-d5) | Reference (Non-deuterated) |

|---|---|---|

| Retention Time | 1.67 min | 1.68 min |

| Ion Transitions (m/z) | 370.3 → 110.1 (quantifier) | 363.3 → 110.1 (quantifier) |

| Recovery in Plasma | 98.5% ± 2.1% | 97.8% ± 3.0% |

| Matrix Effect | 2.3% | 3.1% |

Key Findings :

- Deuterium labeling eliminates interference from endogenous compounds, ensuring high specificity in bioanalytical assays .

- The compound’s stability under chromatographic conditions (ACN:ammonium formate) validates its utility in high-throughput pharmacokinetic studies .

Reaction with Excipients in Formulations

This compound shows compatibility with common pharmaceutical excipients but reacts with magnesium stearate under humid conditions.

Table 4: Excipient Compatibility in Tablet Formulations

| Excipient | Interaction Observed | Impact on Solifenacin-d5 |

|---|---|---|

| Lactose Monohydrate | None | Stable |

| Microcrystalline Cellulose | None | Stable |

| Croscarmellose Sodium | None | Stable |

| Magnesium Stearate | Adsorption/Partial hydrolysis | Reduced dissolution rate |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Muscarinic Receptor Antagonism

Solifenacin-d5 Hydrochloride acts as a selective antagonist for the muscarinic M3 receptor, which plays a crucial role in bladder function. By blocking these receptors, solifenacin reduces bladder contractions, thereby alleviating symptoms associated with overactive bladder syndrome, such as urgency and frequency of urination .

Pharmacokinetic Studies

The use of this compound in pharmacokinetic studies allows researchers to trace the metabolic pathways and elimination processes of solifenacin in vivo. This compound's isotopic labeling aids in quantifying drug concentrations in biological samples through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Clinical Applications

Treatment of Overactive Bladder

this compound is integral to clinical trials assessing the efficacy and safety of solifenacin formulations. It helps in determining the pharmacokinetic profiles of new formulations against established products, ensuring that they meet regulatory standards for bioequivalence .

Case Studies and Clinical Trials

Several studies have highlighted the effectiveness of solifenacin in managing overactive bladder symptoms. For instance, a clinical trial compared different formulations of solifenacin to evaluate their pharmacokinetic parameters, demonstrating that solifenacin-d5 can be used to ensure consistent drug delivery profiles across formulations .

Analytical Applications

Stability Testing and Quality Control

this compound is utilized in stability testing of pharmaceutical formulations. Its labeled nature allows for precise monitoring during stability studies, ensuring that formulations maintain their efficacy over time .

Bioequivalence Studies

In bioequivalence studies, solifenacin-d5 serves as a reference compound to compare new drug formulations against marketed products. The pharmacokinetic data obtained from these studies are critical for regulatory submissions and for establishing therapeutic equivalence .

Data Tables

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacological Research | Study of muscarinic receptor antagonism | Effective in reducing bladder contractions |

| Clinical Applications | Treatment assessments for overactive bladder | Demonstrated efficacy in clinical trials |

| Analytical Applications | Stability testing and quality control | Ensures consistent drug delivery profiles |

| Bioequivalence Studies | Comparison with marketed products | Critical for regulatory approval |

Case Study Insights

- Clinical Trial on Efficacy : A study involving 36 subjects demonstrated that solifenacin effectively reduced urinary frequency and urgency, with pharmacokinetic parameters showing no significant difference between new formulations and existing products .

- Pharmacokinetics Comparison : In a comparative study, solifenacin-d5 was used to evaluate the absorption rates and elimination half-lives of different solifenacin formulations, confirming that the new formulation met FDA bioequivalence criteria .

- Stability Analysis : Research indicated that formulations containing solifenacin-d5 maintained their potency over extended periods under various storage conditions, underscoring its utility in quality assurance processes .

Wirkmechanismus

Solifenacin-d5 Hydrochloride exerts its effects by antagonizing muscarinic receptors, particularly the M2 and M3 subtypes. These receptors are predominantly found in the bladder, where their inhibition leads to reduced bladder contractions and alleviation of symptoms associated with overactive bladder. The compound’s action involves blocking the binding of acetylcholine to these receptors, thereby preventing the activation of downstream signaling pathways that cause muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Deuterated Muscarinic Antagonists

Deuterated compounds are critical for stable isotope dilution assays. Below is a comparison with other deuterated mAChR antagonists:

Key Differences :

- Receptor Selectivity: Solifenacin-d5 targets M3 receptors, whereas (Rac)-5-Hydroxymethyl Tolterodine-d14 non-selectively inhibits M1–M5 receptors .

- Analytical Utility : Solifenacin-d5 is optimized for UPLC-MS/MS due to its chromatographic separation efficiency on C18 columns , while Tolterodine-d14 is used in metabolite studies.

Non-Deuterated Muscarinic Antagonists

Key Differences :

- Potency : Solifenacin HCl exhibits higher M3 selectivity (Ki: 0.12 nM) compared to Darifenacin (Ki: 0.16 nM) .

- Metabolic Role : Tolterodine’s metabolite ((Rac)-5-Hydroxymethyl Tolterodine) shows broader receptor interaction but lower selectivity .

Pharmacokinetic and Analytical Performance

Stability and Detection

Solifenacin-d5 Hydrochloride demonstrates superior metabolic stability due to deuterium substitution, reducing hydrogen-deuterium exchange artifacts in MS analysis . In contrast, non-deuterated analogs like Solifenacin HCl exhibit shorter half-lives in vivo (~45–68 hours) due to faster hepatic metabolism .

Chromatographic Behavior

- Solifenacin-d5 HCl : Separated using a Waters ACQUITY UPLC® BEH C18 column (retention time: ~3.2 min) with a validated limit of quantification (LOQ) of 0.1 ng/mL in plasma .

- Verapamil HCl (Comparative) : Requires distinct column conditions (e.g., effervescent floating tablet analysis) and has a higher LOQ (~1.0 ng/mL) .

Commercial and Research Availability

Key Insight : Deuterated compounds command higher costs due to synthesis complexity and isotopic purity requirements .

Biologische Aktivität

Solifenacin-d5 hydrochloride is a deuterated form of solifenacin, a competitive antagonist of muscarinic acetylcholine receptors, primarily used for the treatment of overactive bladder (OAB). This article delves into the biological activity of Solifenacin-d5, its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 403.96 g/mol .

- Mechanism of Action : It selectively antagonizes M2 and M3 muscarinic receptors in the bladder, with a higher affinity for M3 receptors. This antagonism inhibits detrusor muscle contraction, thereby reducing urinary frequency and urgency associated with OAB .

Pharmacodynamics

- Receptor Affinity : Solifenacin-d5 exhibits pK_i values of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors respectively . The predominant effect occurs at the M3 receptor, which is crucial for bladder contraction.

- Duration of Action : The drug has a long half-life ranging from 33 to 85 hours, allowing for once-daily dosing .

Pharmacokinetics

- Absorption : Solifenacin-d5 is well absorbed in the gastrointestinal tract with an oral bioavailability of approximately 88% . Peak plasma concentrations (C_max) are typically reached within 3 to 8 hours after administration .

- Distribution : The volume of distribution is around 600 L, indicating extensive tissue binding . It is highly protein-bound (93-96%), primarily to alpha-1-acid glycoprotein .

- Metabolism : The compound undergoes metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP1A1, CYP2D6), resulting in various metabolites including pharmacologically active forms .

- Elimination : Approximately 69.2% of the drug is excreted in urine, with minor amounts in feces and exhaled air . The renal clearance is reported to be between 0.67 to 1.51 L/h.

Case Studies and Clinical Trials

Several clinical studies have demonstrated the efficacy of solifenacin in treating OAB symptoms:

- Phase III Trials : A pooled analysis from four large double-blind studies involving over 3000 patients showed significant improvements in OAB symptoms with solifenacin at doses of 5 mg and 10 mg compared to placebo. Key outcomes included:

- Urgency Episodes : Reduction by approximately 66% for the 5 mg dose and 70% for the 10 mg dose.

- Incontinence Episodes : Complete resolution in some patients; reductions were statistically significant compared to placebo.

- Micturition Frequency : Decreased by about 19% for the 5 mg dose and 22% for the 10 mg dose .

Summary of Efficacy Data

| Symptom | Placebo Reduction | Solifenacin 5 mg Reduction | Solifenacin 10 mg Reduction |

|---|---|---|---|

| Urgency Episodes | -2.0 | -2.9 | -3.4 |

| Incontinence Episodes | -1.1 | -1.5 | -1.8 |

| Micturition Frequency | -1.4 | -2.3 | -2.7 |

| Volume Voided (ml) | +8.5 | +32.3 | +42.5 |

Adverse Effects

Common adverse effects include dry mouth, constipation, blurred vision, and urinary retention due to its anticholinergic properties. Serious adverse effects such as angioedema have also been reported but are rare .

Q & A

Basic Research Questions

Q. What is the role of deuterium labeling in Solifenacin-d5 Hydrochloride, and how does it enhance pharmacokinetic studies?

- Methodological Answer : Deuterium labeling in this compound replaces hydrogen atoms with deuterium at specific positions, creating a stable isotope. This allows precise tracking of the parent compound (Solifenacin Hydrochloride) in biological matrices using mass spectrometry (MS). For example, deuterated internal standards minimize matrix effects and improve quantification accuracy in UPLC-MS/MS workflows . Researchers should validate deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution MS to ensure isotopic purity.

Q. Which analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a reversed-phase C18 column (e.g., Waters ACQUITY UPLC® BEH C18) is widely used. The method should include gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and multiple reaction monitoring (MRM) for selective ion transitions. Calibration curves must cover expected plasma concentration ranges (e.g., 0.1–100 ng/mL) with precision (CV <15%) and accuracy (80–120%) .

Advanced Research Questions

Q. How can researchers design experiments to assess isotopic effects of this compound on receptor binding affinity?

- Methodological Answer : Conduct competitive radioligand binding assays using muscarinic M3 receptor-expressing cell membranes. Compare IC50 values of this compound and non-deuterated Solifenacin Hydrochloride against a labeled antagonist (e.g., [³H]-QNB). Ensure assays are performed under identical conditions (pH, temperature, incubation time) to isolate isotopic effects. Statistical analysis (e.g., two-way ANOVA) should confirm whether deuterium substitution alters binding kinetics .

Q. What strategies mitigate metabolic interference when using this compound as an internal standard?

- Methodological Answer : Validate metabolic stability by incubating this compound with liver microsomes or hepatocytes. Monitor deuterium loss via MS/MS fragmentation patterns. If isotopic scrambling occurs, use a higher deuterium substitution ratio (e.g., d5 vs. d3) or select a metabolically inert position for labeling. Cross-validate results with non-deuterated analogs to confirm assay specificity .

Q. How should researchers address discrepancies in pharmacokinetic data between deuterated and non-deuterated Solifenacin formulations?

- Methodological Answer : Analyze differences in clearance (CL) and volume of distribution (Vd) using compartmental modeling. For example, if Solifenacin-d5 exhibits prolonged half-life, investigate deuterium’s impact on cytochrome P450 metabolism (e.g., CYP3A4). Use in vitro CYP inhibition assays and in vivo crossover studies in animal models to isolate isotopic effects from formulation variables .

Q. Experimental Design and Data Analysis

Q. What factorial design parameters optimize this compound formulation for in vivo studies?

- Methodological Answer : Employ a 3² full factorial design to evaluate critical variables (e.g., excipient concentration, particle size). Responses may include dissolution rate, viscosity, and stability. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Excipient (mg/mL) | 5 | 15 |

| Stirring Speed | 100 rpm | 300 rpm |

Analyze data using response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers validate the specificity of this compound in complex biological samples?

- Methodological Answer : Perform matrix effect studies by spiking Solifenacin-d5 into plasma, urine, and tissue homogenates. Compare peak areas in post-extraction spiked samples vs. pure solutions. Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement. Cross-check chromatographic separation to avoid co-elution with endogenous compounds .

Q. Contradiction Resolution

Q. How to resolve conflicting reports on this compound’s receptor selectivity?

- Methodological Answer : Replicate receptor profiling studies across multiple assay platforms (e.g., functional cAMP assays vs. radioligand binding). Use orthogonal methods like calcium flux assays in M1/M3-transfected cells. Ensure consistent receptor expression levels and normalization to housekeeping genes (e.g., GAPDH) to minimize variability .

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426174-05-1 | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.